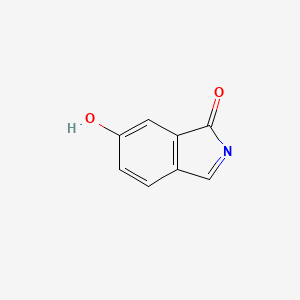

6-Hydroxyisoindol-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-6-2-1-5-4-9-8(11)7(5)3-6/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXJIXYPWQTGDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Hydroxyisoindol 1 One and Its Isoindolone Analogues

Classical Synthetic Routes to the Isoindolone Core

Traditional methods for constructing the isoindolone skeleton have long relied on foundational reactions such as the cyclization of bifunctional precursors and the selective reduction of readily available phthalimides.

The formation of the isoindolone ring through cyclization is a cornerstone of classical synthesis. One common approach involves the reaction of o-phthalaldehyde with primary amines, which undergoes a tandem cyclocondensation and subsequent oxidation to yield the phthalimide product. rsc.org Control experiments in electrochemical syntheses have shown that the reaction of o-phthalaldehyde and an amine can first yield an isoindolinone intermediate, which is then oxidized to the phthalimide. rsc.org Another foundational method is the amidation of phthalic acid or its anhydride (B1165640) with primary amines, often at elevated temperatures. rsc.org These methods, while effective, can require harsh conditions. More recently, protocols have been developed where o-phthalaldehyde reacts with an amine and a thiol moiety in a three-component reaction, leading to the formation of 1-thio-substituted isoindoles, which are structurally related to isoindolinones. chemrxiv.org

The selective reduction of one of the two carbonyl groups in a phthalimide precursor is a direct and widely used strategy to obtain the isoindolinone core. nih.gov This transformation allows the phthalimide group to function not just as a protective group for amines but also as a synthetic starting point for isoindolinones. nih.gov

Various reducing agents can accomplish this partial reduction. For instance, the reduction of N-substituted phthalimides with diborane can yield N-substituted isoindolines, but when unsubstituted phthalimide is used, 2,3-dihydro-1H-isoindol-1-one is obtained as the main product. Electrochemical methods have also been developed, using a simple undivided cell with carbon electrodes to efficiently reduce cyclic imides to hydroxylactams and lactams in a controllable manner at room temperature. organic-chemistry.org The hydroxylactam (3-hydroxyisoindolin-1-one) is a common intermediate in these reductions and can be further deoxygenated to the isoindolinone. nih.gov

| Precursor Type | Method | Product | Reference |

| Phthalimide | Chemical Reduction (Diborane) | 2,3-dihydro-1H-isoindol-1-one | |

| Cyclic Imides | Electrochemical Reduction | Hydroxylactams, Lactams | organic-chemistry.org |

| Phthalimide | Partial Reduction | 3-Hydroxyisoindolin-1-one | nih.gov |

Modern Catalytic Approaches in Isoindolone Synthesis

Modern organic synthesis has introduced a host of catalytic methods that offer milder conditions, greater efficiency, and broader functional group tolerance for constructing the isoindolone scaffold. These often rely on transition-metal catalysis to activate otherwise inert C-H bonds or to facilitate cross-coupling and carbonylation reactions. nih.gov

Palladium catalysis is a versatile tool for isoindolone synthesis, enabling a range of transformations including C-H activation, carbonylation, and cross-coupling cascades. nih.govresearchgate.net One prominent strategy involves the palladium-catalyzed C-H olefination and subsequent annulation of N-substituted benzamides with alkenes. nih.gov For example, N-tosylated benzamides can react with various alkenes in the presence of a palladium(II) acetate (B1210297) or palladium(II) trifluoroacetate catalyst under an oxygen atmosphere to yield isoindolinone derivatives. nih.gov

Another approach is the palladium-catalyzed carbonylation of benzylamines, where a C-H bond is functionalized with carbon monoxide to form the lactam ring. organic-chemistry.org This can be achieved using CO gas or CO surrogates like benzene-1,3,5-triyl triformate. organic-chemistry.org Additionally, palladium-catalyzed isocyanide insertion-cyclization reactions have been developed. In this method, an N-methoxy benzamide reacts with a tert-butylisocyanide, catalyzed by Pd₂(dba)₃, to form 3-imino-isoindolinones. nih.gov Chiral isoindolinones with a tetrasubstituted carbon stereocenter can be synthesized via asymmetric palladium-catalyzed aminoalkynylation of O-phenyl hydroxamic ethers with terminal alkynes. chemistryviews.org

| Catalytic Strategy | Catalyst Example | Reactants | Product Type | Reference |

| C-H Olefination/Annulation | Palladium(II) Acetate | N-Tosyl Benzamide, Alkene | 3-Substituted Isoindolinone | nih.gov |

| C-H Carbonylation | Not specified | Benzylamine, CO Surrogate | Isoindolinone | organic-chemistry.org |

| Isocyanide Insertion | Pd₂(dba)₃ | N-Methoxy Benzamide, Isocyanide | 3-Imino-isoindolinone | nih.gov |

| Asymmetric Aminoalkynylation | [Pd(dmba)Cl]₂ | O-Phenyl Hydroxamic Ether, Alkyne | Chiral Isoindolinone | chemistryviews.org |

Acid catalysis provides a powerful, metal-free alternative for the synthesis of isoindolones. These reactions often proceed through highly reactive N-acyliminium ion intermediates. nih.govnih.gov These electrophilic species can be generated from precursors such as 3-hydroxyisoindol-1-ones or other α-hydroxyamides through dehydroxylation catalyzed by Brønsted or Lewis acids. nih.gov

Once formed, the N-acyliminium ion is susceptible to intramolecular attack by a nucleophile, typically an aromatic ring, to complete the cyclization. arkat-usa.org For example, N-acyliminium ions produced from 3-hydroxyisoindol-1-ones can couple with unactivated olefins in the presence of BF₃·OEt₂ to synthesize 3-(1-alkenyl)isoindolin-1-ones. nih.gov The versatility of N-acyliminium ions is further demonstrated by the addition of in situ generated organoalanes, which provides rapid access to functionalized isoindolinones under mild conditions. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids, have been employed to catalyze the asymmetric addition of thiols to N-acyl ketimines generated in situ from 3-hydroxyisoindolinones, affording products with a tetrasubstituted stereocenter in high yield and enantioselectivity. rsc.orgresearchgate.net Lewis acids have also been shown to catalyze the C-H functionalization of azaarenes with N-sulfonylaldimines, offering an efficient route to heterocycle-containing isoindolinones. scilit.com

Rhodium and cobalt catalysts have emerged as powerful tools for constructing isoindolinones via C-H activation, offering high efficiency and atom economy. nih.govacs.org

Rhodium-Catalyzed Reactions: Rhodium complexes are highly effective in catalyzing the annulation of N-benzoylsulfonamides with a variety of olefins and diazoacetates. nih.govfao.org This transformation proceeds via an amide-directed C-H functionalization, where a five-membered rhodacycle intermediate is formed, followed by insertion of the coupling partner. nih.gov The rhodium complex [{RhCl₂Cp*}₂] has been particularly useful, enabling the synthesis of a wide range of 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.govfao.org This method is compatible with both terminal and internal olefins. nih.gov

Cobalt-Catalyzed Reactions: Cobalt catalysis offers a more sustainable and cost-effective alternative for C-H functionalization reactions. An oxidative cyclization of benzamides with maleimides can be achieved using a catalytic amount of Co(OAc)₂·4H₂O, assisted by an 8-aminoquinoline directing group, to produce isoindolone spirosuccinimides in good yields. nih.gov To avoid the need for stoichiometric metal oxidants, a dual catalytic system merging a cobalt catalyst with a photocatalyst (like Eosin-Y) has been developed. acs.orgnih.gov In this system, visible light activates the photocatalyst, which facilitates the regeneration of the active cobalt species, allowing the reaction to proceed at room temperature under aerobic conditions. acs.orgnih.gov The mechanism is proposed to involve the formation of a cobaltacycle intermediate, followed by maleimide insertion and reductive elimination. acs.org

| Metal Catalyst | General Method | Reactants | Key Features | Reference |

| Rhodium | C-H Activation/Annulation | N-Benzoylsulfonamide, Olefin | Forms 3-substituted isoindolinones | nih.govfao.org |

| Cobalt | Oxidative Cyclization | Benzamide, Maleimide | Forms isoindolone spirosuccinimides | nih.gov |

| Cobalt/Photocatalyst | Dual Catalysis C-H Activation | Benzamide, Maleimide | Room temperature, uses air as oxidant | acs.orgnih.gov |

Regioselective Hydroxylation Strategies for 6-Position Functionalization

Direct regioselective C-H hydroxylation at the 6-position of the isoindolin-1-one core presents significant synthetic challenges. As a result, functionalization at this specific position is more commonly achieved through an indirect, multi-step synthetic pathway commencing with a pre-functionalized aromatic precursor. This approach allows for the precise installation of a functional group that can later be converted into the desired hydroxyl moiety.

A prominent and effective strategy involves the use of a nitro-substituted intermediate. The synthesis begins with a suitable starting material, such as 4-nitrophthalic anhydride, which ensures the correct positioning of the functional group on the benzene (B151609) ring. The key intermediate, 6-nitroisoindolin-1-one, serves as a versatile precursor for accessing the 6-position.

The subsequent critical step is the reduction of the nitro group. This transformation is efficiently carried out via catalytic hydrogenation. For instance, the reduction of 6-nitro-isoindolin-1-one to 6-aminoisoindolin-1-one can be achieved in high yield by stirring a suspension of the nitro compound with a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com

With the 6-aminoisoindolin-1-one intermediate in hand, the final step is the conversion of the amino group to a hydroxyl group. This is accomplished through a well-established diazotization reaction, followed by hydrolysis. The amino compound is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures to form a diazonium salt. Gentle heating of this intermediate in an aqueous solution then leads to the evolution of nitrogen gas and the formation of the target compound, 6-hydroxyisoindol-1-one.

Table 1: Multi-Step Synthesis for 6-Position Functionalization

| Step | Reaction | Key Reagents/Catalysts | Intermediate/Product |

| 1 | Nitration/Cyclization | e.g., 4-Nitrophthalic Anhydride | 6-Nitroisoindolin-1-one |

| 2 | Nitro Group Reduction | Pd/C, H₂ (gas) | 6-Amino-2,3-dihydroisoindol-1-one |

| 3 | Diazotization & Hydrolysis | 1. NaNO₂, H₂SO₄ (aq) 2. H₂O, Heat | This compound |

Green Chemistry and Sustainable Synthetic Protocols for Isoindolone Derivatives

The development of environmentally benign synthetic methods is a central goal in modern chemistry. For isoindolone derivatives, several green and sustainable protocols have been established that minimize waste, reduce energy consumption, and avoid the use of hazardous materials. rsc.orgjsynthchem.com These approaches often provide milder and more efficient alternatives to traditional synthetic routes.

Sonocatalysis (Ultrasound-Assisted Synthesis) The application of ultrasonic irradiation has emerged as a powerful tool for accelerating organic reactions. usp.br In the synthesis of isoindolin-1-one derivatives, ultrasound assistance can lead to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govresearchgate.net For example, 3-hydroxyisoindolin-1-ones have been efficiently prepared from 3-alkylidenephthalides and primary amines in isopropanol at 50°C under ultrasonic irradiation. nih.gov This method is notable for its high efficiency, functional group tolerance, and scalability. nih.govrsc.org

Photocatalysis Visible-light photocatalysis offers a sustainable method for initiating organic transformations under exceptionally mild conditions. nih.gov This technique can be used to generate radical intermediates that drive the formation of the isoindolone scaffold, often at room temperature. nih.gov Photocatalytic strategies can enable C-H functionalization and cyclization cascades, providing rapid access to complex isoindolone structures from readily available starting materials without the need for harsh reagents or high temperatures. nih.govnsf.gov

Organocatalysis and Metal-Free Synthesis To circumvent the environmental and economic concerns associated with heavy metal catalysts, organocatalytic and metal-free synthetic routes have been developed. A green approach utilizing a fluorous phosphine organocatalyst in environmentally benign solvents enables the synthesis of various isoindolones in good to excellent yields. rsc.org A key advantage of this system is the ability to recycle both the catalyst and the solvent. rsc.org Furthermore, efficient one-pot, metal-free methods have been reported, such as the synthesis of novel isoindolinones from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate, which proceeds under mild conditions with short reaction times. nih.gov

Biocatalysis Biocatalysis represents a frontier in green chemistry, harnessing the power of enzymes to perform chemical transformations with unparalleled selectivity under mild, aqueous conditions. acs.orgnih.gov While specific applications for the synthesis of this compound are still emerging, enzymes like hydroxylases and transaminases offer significant potential. nih.gov These biocatalysts could enable direct, selective hydroxylation of the isoindolone core or the synthesis of chiral amine precursors, providing a highly sustainable pathway to functionalized isoindolone derivatives. researchgate.net

Table 2: Overview of Green Synthetic Protocols for Isoindolone Derivatives

| Methodology | Principle | Typical Conditions | Advantages |

| Sonocatalysis | Use of ultrasonic waves to induce chemical reactions. | 40 kHz, 50°C, short reaction times. | High efficiency, reduced reaction time, mild conditions, scalability. nih.gov |

| Photocatalysis | Use of visible light to initiate reactions via a photocatalyst. | Visible light, photocatalyst (e.g., Iridium-based), room temp. | Very mild conditions, high functional group tolerance, avoids harsh reagents. nih.gov |

| Organocatalysis | Use of small organic molecules as catalysts. | Fluorous phosphine, green solvents (e.g., ethanol), room temp. | Avoids heavy metals, catalyst and solvent recyclability, reduced waste. rsc.org |

| Metal-Free Synthesis | Reactions that proceed without transition metal catalysts. | Chlorosulfonyl isocyanate, room temp. | Environmentally friendly, mild conditions, short reaction times. nih.gov |

| Biocatalysis | Use of enzymes to catalyze reactions. | Aqueous media, physiological pH and temperature. | High selectivity, environmentally compatible, operates under very mild conditions. researchgate.net |

Reactivity and Reaction Mechanisms of 6 Hydroxyisoindol 1 One

Electrophilic and Nucleophilic Substitution Reactions on the Isoindolone Ring System

The isoindolone core, particularly when substituted with a hydroxyl group, exhibits a distinct reactivity pattern towards both electrophiles and nucleophiles. The electron-donating nature of the hydroxyl group significantly influences the susceptibility of the aromatic ring to electrophilic attack, while the inherent characteristics of the lactam ring govern its interactions with nucleophiles.

Reactions Involving the Hydroxyl Group at the 6-Position

The hydroxyl group at the 6-position behaves as a typical phenolic hydroxyl group, rendering it susceptible to reactions such as etherification and esterification. Although specific examples for 6-hydroxyisoindol-1-one are not extensively documented in readily available literature, its reactivity can be inferred from the well-established chemistry of phenols.

For instance, etherification can be achieved under Williamson ether synthesis conditions, where the hydroxyl group is first deprotonated by a base (like sodium hydride) to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide.

Esterification can be accomplished by reacting the hydroxyl group with acylating agents such as acid chlorides or anhydrides in the presence of a base. These reactions would yield the corresponding 6-alkoxyisoindol-1-one and 6-acyloxyisoindol-1-one derivatives, respectively, allowing for the functionalization of this position and modification of the compound's properties.

The hydroxyl group is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (positions 5 and 7). byjus.comchemistrysteps.comquora.comlibretexts.org This activation facilitates reactions like halogenation and nitration on the benzene (B151609) ring portion of the molecule. byjus.com For example, bromination of the isoindolinone core has been demonstrated, leading to compounds such as 4-bromo-6-hydroxyisoindolin-1-one and 6-bromoisoindolin-1-one. processpointchem.comboroncore.comgoogle.com The presence of the hydroxyl group makes the aromatic ring significantly more electron-rich and thus more reactive towards electrophiles than an unsubstituted benzene ring. quora.com

Conversely, nucleophilic aromatic substitution on the benzene ring is generally disfavored. wikipedia.orgnih.gov Such reactions typically require the presence of strong electron-withdrawing groups to render the aromatic ring sufficiently electron-poor to be attacked by a nucleophile, which is contrary to the electron-donating nature of the hydroxyl group. wikipedia.orgdalalinstitute.com

Nucleophilic Addition to the Lactam Carbonyl

The lactam carbonyl group in the isoindolone ring is an electrophilic center and can be attacked by strong nucleophiles. Organometallic reagents, such as organolithium compounds, are capable of adding to this carbonyl group. mdpi.com This reaction typically leads to the formation of a tetrahedral intermediate which, depending on the reaction conditions and the nature of the substituent on the nitrogen atom, can undergo further transformations. For instance, studies on the related 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one have shown that reaction with alkyllithium reagents results in the addition to the carbonyl group, followed by the opening of the lactam ring. mdpi.com This reactivity highlights the susceptibility of the carbonyl carbon to nucleophilic attack, a key feature of the isoindolinone scaffold. The general mechanism for the attack of nucleophiles on carbonyl compounds is a fundamental process in organic chemistry. researchgate.net

Cycloaddition Reactions Involving Isoindolone Scaffolds

The isoindolone scaffold can participate in various cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a notable example where the isoindolone moiety can act as a dienophile or be part of the diene system to construct six-membered rings. researchgate.net

Furthermore, isoindolone derivatives can be involved in imino-Diels-Alder reactions. For example, N-aryl-3-hydroxyisoindolinones can react with N-vinyl lactams under Lewis acid catalysis in a [4+2] imino-Diels-Alder cyclization to yield complex fused heterocyclic systems. researchgate.net These reactions underscore the versatility of the isoindolone framework in constructing diverse molecular architectures through pericyclic reactions.

Intramolecular Rearrangements and Cyclizations

Isoindolinone derivatives are amenable to a variety of intramolecular rearrangements and cyclizations, often catalyzed by acids or transition metals. These reactions are crucial for the synthesis of more complex, fused heterocyclic systems.

Acid-catalyzed intramolecular reactions of substituted isoindolinones can lead to either cyclization or rearrangement products, depending on the substrate and reaction conditions. These transformations often proceed through the formation of an N-acyliminium ion intermediate, which is then trapped by an internal nucleophile.

Palladium-catalyzed intramolecular cyclizations have also been employed as an efficient method for the synthesis of the isoindolinone core itself from appropriately substituted precursors. Furthermore, carbamoyl radicals generated from unsaturated carbamates can undergo intramolecular cyclization to form various lactams, including isoindolinones. researchgate.net These diverse cyclization strategies highlight the utility of the isoindolone scaffold as a building block in the synthesis of complex nitrogen-containing molecules. researchgate.netresearchgate.netcell.comresearchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the outcome of its transformations and for designing new synthetic routes. A central feature of isoindolone reactivity is the involvement of N-acyliminium ions.

Role of N-Acyliminium Ions in Isoindolone Reactivity

N-acyliminium ions are highly reactive electrophilic intermediates that play a pivotal role in the chemistry of isoindolinones, particularly those bearing a hydroxyl group at the 3-position. researchgate.netresearchgate.net These ions are typically generated in situ from 3-hydroxyisoindolinones under acidic conditions or through the use of Lewis acids. The hydroxyl group is protonated and eliminated as a water molecule, forming the resonance-stabilized N-acyliminium ion.

This highly electrophilic species is readily attacked by a wide range of nucleophiles, leading to the formation of 3-substituted isoindolinones. researchgate.netresearchgate.netnih.govnih.gov This reactivity has been extensively exploited in organic synthesis. Various carbon and heteroatom nucleophiles, including indoles, alcohols, and thiols, have been successfully employed to trap these N-acyliminium ion intermediates. researchgate.net The reaction of 3-hydroxyisoindol-1-one with olefins in the presence of a Lewis acid like BF3·OEt2 proceeds via an N-acyliminium ion, which is then attacked by the olefin to yield 3-(1-alkenyl)isoindolin-1-ones. researchgate.net

The formation of N-acyliminium ions is a key step in numerous cascade reactions and intramolecular cyclizations, enabling the construction of complex molecular architectures from relatively simple isoindolinone precursors. The stability and high reactivity of these intermediates make them powerful tools in the functionalization of the isoindolone scaffold.

Oxidative Cyclization Pathways

Oxidative cyclization is a key strategy for the synthesis of the isoindolin-1-one core, including derivatives like this compound. These pathways typically involve the intramolecular cyclization of an appropriately substituted precursor, such as an o-alkylbenzamide, initiated by an oxidizing agent. Hypervalent iodine reagents are particularly effective for these transformations. wikipedia.orgbeilstein-journals.orgnih.gov

A plausible mechanism for the formation of an isoindolinone ring using a hypervalent iodine(III) reagent, such as Phenyliodine(III) diacetate (PIDA) or Phenyliodine(III) bis(trifluoroacetate) (PIFA), involves the formation of a highly reactive nitrene or related nitrogen-centered intermediate. The reaction is believed to proceed through the following steps:

N-H Activation : The amide nitrogen of the precursor is attacked by the hypervalent iodine reagent.

Intermediate Formation : This leads to the formation of an N-iodo intermediate, which can then generate a reactive nitrenium ion or undergo concerted cyclization.

Intramolecular C-H Amination : The electron-rich aromatic ring, activated by substituents like the hydroxyl group, attacks the nitrogen center. This C-N bond-forming step results in the five-membered lactam ring.

Rearomatization : The cyclized intermediate loses a proton to regain aromaticity, yielding the final isoindolinone product.

The efficiency and regioselectivity of the cyclization can be influenced by the nature of the substituent on the aromatic ring and the specific oxidant used. Research on related heterocyclic systems has shown that these reactions proceed under relatively mild conditions. beilstein-journals.org

Table 1: Hypervalent Iodine Reagents in Oxidative Cyclization

| Reagent Name | Abbreviation | Typical Application |

| Phenyliodine(III) diacetate | PIDA | Oxidation of amides and amines; facilitation of intramolecular C-H amination to form N-heterocycles. |

| Phenyliodine(III) bis(trifluoroacetate) | PIFA | A more reactive oxidant used for challenging cyclization reactions and functionalization of alkenes. beilstein-journals.org |

| o-Iodoxybenzoic acid | IBX | A powerful and versatile oxidant, often used for the oxidation of alcohols but also capable of mediating cyclizations. nih.gov |

Catalytic Reaction Mechanisms

Catalytic methods provide powerful and efficient pathways for both the synthesis and functionalization of the isoindolin-1-one scaffold. Transition metal catalysts, particularly palladium, are extensively used.

Palladium-Catalyzed Reactions:

Palladium catalysts are instrumental in forming the isoindolin-1-one ring via intramolecular C-H activation or carbonylative cyclization. nih.govnih.gov A general catalytic cycle for dehydrogenative C(sp³)-H amidation to form isoindolinones involves:

Oxidative Addition/C-H Activation : The palladium catalyst, often in a Pd(II) state, coordinates to the precursor and facilitates the cleavage of a C-H bond on the ortho-alkyl group, forming a palladacycle intermediate.

N-H Deprotonation : A base assists in the deprotonation of the amide N-H.

Reductive Elimination : The C-N bond is formed through reductive elimination from the palladium center, releasing the isoindolinone product and a Pd(0) species. nih.gov

Catalyst Reoxidation : An oxidant regenerates the active Pd(II) catalyst for the next cycle. In some systems, an external oxidant may not be required if hydrogen gas is evolved. nih.gov

Another significant palladium-catalyzed route is the carbonylative cyclization of o-halobenzoates with primary amines. nih.gov The mechanism involves the oxidative addition of palladium to the aryl-halide bond, CO insertion, reaction with the amine to form an amide intermediate, and subsequent base-catalyzed intramolecular cyclization to yield the isoindolinone ring. nih.gov

Table 2: Catalytic Systems for Isoindolin-1-one Synthesis and Functionalization

| Catalyst/Reagent | Reaction Type | Description |

| Pd(OAc)₂ / Ligand | Carbonylative Cyclization / C-H Activation | A common palladium(II) precursor used in various cross-coupling and cyclization reactions to synthesize the isoindolinone core. nih.govnih.gov |

| Rhodium Complexes | C-H Activation / Annulation | Rhodium catalysts can be employed for the synthesis of 3-hydroxyisoindolin-1-ones from secondary benzamides and aldehydes. nih.gov |

| Lewis Acids (e.g., BF₃·OEt₂) | Cascade Reaction / Friedel-Crafts Type Alkylation | Can activate hydroxylated isoindolinones (e.g., 3-hydroxyisoindolin-1-one) to form an N-acyliminium ion, which then reacts with nucleophiles like alkynes in a cascade process. researchgate.net |

Lewis Acid Catalysis:

The isoindolin-1-one core can also be functionalized through reactions mediated by Lewis acids. For instance, 3-hydroxyisoindolin-1-ones can be activated by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to generate a reactive N-acyliminium ion intermediate. This electrophilic species is susceptible to attack by various nucleophiles. Studies have demonstrated that this strategy allows for the synthesis of a variety of 3-substituted isoindolinone derivatives through a cascade reaction involving C-C bond formation. researchgate.net The presence of a 6-hydroxy group would likely influence the electronic properties of this intermediate, potentially affecting reaction rates and yields.

Derivatization and Functionalization Strategies of 6 Hydroxyisoindol 1 One

Modification of the Hydroxyl Group at the 6-Position (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the 6-position of the isoindolinone core is a prime target for functionalization through etherification and esterification reactions. These modifications can significantly alter the molecule's polarity, solubility, and potential biological interactions.

Etherification involves the conversion of the hydroxyl group into an ether linkage (R-O-R'). This is typically achieved by deprotonating the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide or another electrophilic substrate. Common reagents and conditions for etherification include:

Williamson Ether Synthesis: Reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Mitsunobu Reaction: Reaction with an alcohol in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Esterification transforms the hydroxyl group into an ester (R-O-C(=O)R'). This is a widely used reaction to create prodrugs or to modify the pharmacokinetic properties of a molecule. masterorganicchemistry.commasterorganicchemistry.com Standard esterification methods include:

Fischer-Speier Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction where the removal of water can drive the reaction to completion. masterorganicchemistry.com

Acylation with Acid Chlorides or Anhydrides: Reaction with a more reactive acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct.

These reactions allow for the introduction of a wide array of functional groups, thereby tuning the steric and electronic properties of the 6-position substituent.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Ether (-OR) |

| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Ester (-OC(O)R) |

| Acylation | Acid chloride/anhydride, Base (e.g., Pyridine) | Ester (-OC(O)R) |

N-Substitution Reactions on the Isoindolone Nitrogen

N-Alkylation: The nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the N-H bond.

N-Arylation: The introduction of an aryl group can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

N-Acylation: The nitrogen can be acylated with acid chlorides or anhydrides to form N-acylisoindolinones.

A study on the influence of N-substitution in 3-alkyl-3-hydroxyisoindolin-1-ones on the stereoselectivity of dehydration reactions highlights the importance of the substituent on the nitrogen atom. researchgate.net It was found that substrates without an N-substituent (N-H) exclusively afforded the Z-isomer, while increasing the size of the N-substituent led to the formation of a stereoisomeric mixture with the E-isomer as the major component. researchgate.net This demonstrates how N-substitution can exert significant steric control over subsequent reactions.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base | N-Alkyl |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl |

| N-Acylation | Acid chloride/anhydride, Base | N-Acyl |

Direct Functionalization of the Isoindolone Ring System

Direct functionalization of the isoindolone ring, particularly at the C3 position, is a powerful strategy for introducing molecular complexity. researchgate.net Methodologies for the direct functionalization of the parent isoindolinone scaffold have been developed to construct 3,3-disubstituted isoindolinones. researchgate.net One common approach involves the generation of an N-acyliminium ion intermediate from a 3-hydroxyisoindolinone precursor, which can then be trapped by a variety of nucleophiles. researchgate.net

Furthermore, C-H functionalization has emerged as a step-economical approach to modify the aromatic ring of the isoindolinone system. Transition-metal catalysis, often with directing groups, can enable the site-selective introduction of substituents onto the benzene (B151609) ring. For instance, catalyst-controlled directing group translocation has been utilized for the site-selective C-H functionalization of 3-carboxamide indoles, a strategy that could be conceptually applied to the isoindolinone scaffold. nih.gov

Synthesis of Fused Polycyclic Systems Incorporating 6-Hydroxyisoindol-1-one

The this compound core can serve as a building block for the synthesis of more complex, fused polycyclic systems. nih.govnih.govrsc.org These larger scaffolds are of significant interest as they are often found in natural products with potent biological activities. nih.gov Strategies to construct such systems often involve cycloaddition reactions where the isoindolinone moiety acts as one of the components.

For example, intramolecular Diels-Alder reactions have been employed to synthesize the isoindolinone moiety within a larger polycyclic framework. nih.gov In a synthetic context, the dienophile can be generated from the isoindolinone core, which then undergoes an intramolecular cycloaddition with a diene tethered to another part of the molecule. nih.gov

Another approach involves formal [3+2] and [4+2] cycloadditions of related indole (B1671886) systems with 1,2-diaza-1,3-dienes, which can be catalyzed by Lewis acids to produce functionalized polycyclic indolines. nih.gov Similar strategies could be envisioned for this compound, where the aromatic ring or the lactam could participate in cycloaddition reactions to build fused ring systems.

Derivatization for Analytical and Spectroscopic Enhancement

Chemical derivatization plays a crucial role in enhancing the analytical and spectroscopic properties of molecules for detection and quantification. nih.govnih.govresearchgate.netmdpi.com The hydroxyl group of this compound is a key handle for such modifications.

For techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization can improve volatility, thermal stability, and chromatographic separation. For instance, silylation of the hydroxyl group with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can increase the volatility of the compound for GC analysis. nih.gov

In mass spectrometry (MS), derivatization can be used to enhance ionization efficiency and to introduce specific fragmentation patterns that aid in structural elucidation. researchgate.netdntb.gov.ua For example, derivatizing the hydroxyl group with a reagent containing a permanently charged moiety or a group that is readily ionizable can significantly improve the signal intensity in electrospray ionization (ESI) mass spectrometry. researchgate.netdntb.gov.ua The introduction of a "charge tag" or a group with high proton affinity can lead to a dramatic increase in detection sensitivity.

| Analytical Technique | Derivatization Strategy | Purpose |

| Gas Chromatography (GC) | Silylation of the hydroxyl group | Increase volatility and thermal stability |

| Liquid Chromatography (LC) | Attachment of a chromophore or fluorophore | Enhance UV or fluorescence detection |

| Mass Spectrometry (MS) | Introduction of an ionizable group | Improve ionization efficiency and sensitivity |

Advanced Spectroscopic and Structural Elucidation of 6 Hydroxyisoindol 1 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 6-Hydroxyisoindol-1-one derivatives in solution. By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise connectivity of atoms can be established. nih.gov

In the ¹H NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring typically appear as distinct signals in the downfield region (δ 6.5-8.0 ppm). The specific pattern (e.g., doublets, singlets) and coupling constants depend on the substitution pattern. The hydroxyl (-OH) and amine (N-H) protons are often observed as broader signals whose chemical shifts can vary with solvent, concentration, and temperature due to hydrogen bonding. core.ac.uk The methylene (B1212753) protons (-CH₂) adjacent to the carbonyl group typically appear as a singlet around δ 4.0-4.5 ppm.

¹³C NMR spectroscopy provides information on the carbon framework. The carbonyl carbon of the lactam ring is characteristically found far downfield (δ 165-175 ppm). Aromatic carbons resonate in the δ 110-160 ppm range, with the carbon atom attached to the hydroxyl group appearing at the lower end of this range. The methylene carbon is typically observed around δ 45-55 ppm. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic C-H | 6.5 - 8.0 | 110 - 140 | Specific shifts and coupling patterns depend on proton positions relative to substituents. |

| C-OH (Aromatic) | - | 150 - 160 | Carbon directly attached to the hydroxyl group. |

| C=O (Lactam) | - | 165 - 175 | Carbonyl carbon of the five-membered ring. |

| Methylene (-CH₂) | 4.0 - 4.5 | 45 - 55 | Methylene group adjacent to the carbonyl. |

| Amine (N-H) | 7.5 - 9.0 | - | Chemical shift is variable and depends on solvent and concentration. |

| Hydroxyl (O-H) | 9.0 - 10.0 | - | Chemical shift is variable; often exchanges with D₂O. |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. vanderbilt.edu For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula (C₈H₇NO₂) by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or protonated molecule [M+H]⁺.

Upon ionization, the molecule undergoes fragmentation, and the resulting charged fragments are detected. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways for this compound derivatives can be predicted based on the stability of the resulting ions.

Key fragmentation processes may include:

Loss of Carbon Monoxide (CO): A common fragmentation for cyclic ketones and lactams, leading to a fragment ion with m/z [M-28]⁺.

Retro-Diels-Alder (RDA) reactions: If applicable to the specific derivative, this can lead to cleavage of the heterocyclic ring.

Cleavage of substituents: Any groups attached to the core structure can be lost, providing further structural clues.

Techniques like tandem mass spectrometry (MS/MS) involve isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. nih.govmdpi.com This allows for the establishment of fragmentation pathways and provides greater confidence in structural assignments. nih.govowlstonemedical.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 149.15 g/mol )

| m/z Value | Possible Fragment | Notes |

|---|---|---|

| 149 | [C₈H₇NO₂]⁺ | Molecular Ion (M⁺) |

| 121 | [M - CO]⁺ | Loss of carbon monoxide from the lactam ring. |

| 93 | [C₆H₅O]⁺ | Fragment corresponding to the hydroxylated benzene portion after ring cleavage. |

| 77 | [C₆H₅]⁺ | Loss of the hydroxyl group from the phenyl fragment. |

X-Ray Crystallography for Solid-State Structural Characterization and Hydrogen Bonding Networks

For derivatives of this compound, a key feature revealed by X-ray crystallography is the nature of intermolecular interactions, particularly hydrogen bonding. The hydroxyl (-OH) and N-H groups are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) and the hydroxyl oxygen are effective acceptors. These interactions dictate how the molecules pack in the crystal lattice.

In a study of the related compound 6-Hydroxy-3-(hydroxyimino)indolin-2-one, X-ray analysis revealed an extensive three-dimensional network formed by intermolecular N-H···O, O-H···N, and O-H···O hydrogen bonds. nih.gov This network is crucial for stabilizing the crystal structure. The study also identified π–π stacking interactions between the indole (B1671886) rings, with centroid-centroid distances of approximately 3.49 Å to 3.74 Å, which further contribute to the stability of the crystal packing. nih.gov The indol-2-one (B1256649) system in this derivative was found to be nearly planar. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Indole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 6-Hydroxy-3-(hydroxyimino)indolin-2-one | nih.gov |

| Formula | C₈H₆N₂O₃ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 7.4160 (15) | nih.gov |

| b (Å) | 12.115 (3) | nih.gov |

| c (Å) | 8.5242 (17) | nih.gov |

| β (°) | 107.03 (3) | nih.gov |

| H-Bond Types | N-H···O, O-H···N, O-H···O | nih.gov |

| π–π Stacking Distance | 3.494 (1) Å | nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are highly effective for identifying the functional groups present in this compound derivatives. uni-siegen.de IR and Raman are often considered complementary because their selection rules differ: a vibrational mode must cause a change in the dipole moment to be IR-active, whereas it must cause a change in polarizability to be Raman-active. nih.govlibretexts.org

Key functional groups in this compound and their expected vibrational frequencies include:

O-H Stretch: A broad, strong absorption in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, due to hydrogen bonding.

N-H Stretch: A moderate absorption in the 3100-3500 cm⁻¹ region. In secondary amides (lactams), it is often found around 3300 cm⁻¹.

C-H Stretch (Aromatic): Appears as a series of weaker bands above 3000 cm⁻¹.

C=O Stretch (Lactam): A very strong, sharp absorption in the IR spectrum, typically between 1650-1700 cm⁻¹ for a five-membered ring lactam. Its exact position is sensitive to ring strain and hydrogen bonding.

C=C Stretch (Aromatic): Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch (Phenolic): A strong band in the 1200-1300 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds within the carbon skeleton, such as the aromatic C=C bonds, which may give rise to strong Raman signals. ksu.edu.sa

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Phenol) | IR | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Lactam) | IR | 3100 - 3300 | Medium |

| C-H Stretch (Aromatic) | IR, Raman | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Lactam) | IR | 1650 - 1700 | Very Strong |

| C=C Stretch (Aromatic) | IR, Raman | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Phenol) | IR | 1200 - 1300 | Strong |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization of Chiral Derivatives

While this compound itself is achiral, derivatives can be synthesized that contain one or more stereocenters, making them chiral. For these chiral derivatives, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing their enantiomeric properties.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of the molecule in solution. The sign and magnitude of the Cotton effects (the characteristic peaks and troughs in a CD spectrum) are directly related to the molecule's three-dimensional structure. By comparing the experimental CD spectrum of a new derivative to that of related compounds with known absolute configurations, the stereochemistry can often be assigned. nih.gov

For example, if a chiral substituent is introduced at the nitrogen atom or on the methylene group of the isoindolinone ring, the resulting enantiomers would produce mirror-image CD spectra. This non-destructive technique is highly sensitive to the stereochemical environment and is a powerful tool for confirming the enantiomeric purity and assigning the absolute configuration of chiral this compound derivatives. nih.gov

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₇NO₂ |

| 6-Hydroxy-3-(hydroxyimino)indolin-2-one | C₈H₆N₂O₃ |

Computational and Theoretical Investigations of 6 Hydroxyisoindol 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.orgnih.govyoutube.com It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of these orbitals and the HOMO-LUMO energy gap are critical descriptors of a molecule's reactivity and kinetic stability.

For 6-Hydroxyisoindol-1-one, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient carbonyl group and the lactam ring, suggesting these as the probable sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and can be more easily excited, thus indicating higher chemical reactivity. Computational studies on analogous compounds like 3-hydroxy-3-phenyl-isoindolin-1-one have shown a HOMO-LUMO gap of around 5.37 eV, suggesting significant charge transfer within the molecule and indicating its potential bioactivity. usx.edu.cnresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These values are hypothetical and based on typical DFT calculations for similar organic molecules.

The acidity (pKa) and basicity (pKb) of a molecule are crucial for understanding its behavior in biological systems, as they determine the protonation state at a given pH. Computational methods can predict these values with a reasonable degree of accuracy. nih.govpeerj.comnih.govresearchgate.net The pKa of the hydroxyl group and the pKb of the lactam nitrogen in this compound can be estimated using various computational approaches, often involving thermodynamic cycles.

The hydroxyl group is expected to be weakly acidic, while the lactam nitrogen is expected to be very weakly basic due to the delocalization of its lone pair into the adjacent carbonyl group.

Table 2: Predicted Acidity and Basicity Constants for this compound

| Functional Group | Predicted pKa/pKb |

| Hydroxyl (-OH) | ~9.5 (pKa) |

| Lactam Nitrogen (-NH-) | ~12.0 (pKb) |

Note: These are estimated values based on computational predictions for similar functional groups.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and how it interacts with its environment. scholaris.canih.gov For this compound, MD simulations can reveal the preferred three-dimensional structures (conformers) and the nature of its interactions with solvent molecules or biological macromolecules.

Conformational analysis helps to identify the low-energy conformations that are most likely to be present under physiological conditions. This is crucial for understanding how the molecule might bind to a biological target.

MD simulations can also elucidate the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between this compound and surrounding molecules. unizin.orgyoutube.comyoutube.com The hydroxyl group and the carbonyl group are expected to be key sites for hydrogen bonding with water molecules in an aqueous environment.

Docking and Molecular Modeling Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netf1000research.comnih.gov This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

In the case of this compound, docking studies can be performed against various protein targets to identify potential binding modes and to estimate the binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, studies on the similar compound 3-hydroxy-3-phenyl-isoindolin-1-one have shown a strong binding affinity for certain ligase domain proteins, with a binding energy of -7.7 kcal/mol. usx.edu.cnresearchgate.net

Table 3: Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.2 |

| Key Interacting Residues | Lys72, Glu91, Leu148 |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |

Note: This is a hypothetical example to illustrate the type of data obtained from docking studies.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can be used to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govgithub.ionih.govnmrdb.orgfarmaciajournal.comnih.govresearchgate.netnmrdb.orgmu-varna.bg These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: Computational methods can predict the chemical shifts of ¹H and ¹³C atoms, which are highly sensitive to the electronic environment of the nuclei.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to predict its IR spectrum. This allows for the assignment of specific absorption bands to the vibrations of particular functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This can provide information about the molecule's chromophores.

Computational studies on the analogous 3-hydroxy-3-phenyl-isoindolin-1-one have provided insights into its electronic transitions and optical properties. usx.edu.cnresearchgate.net

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.netmdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This provides a deeper understanding of how a reaction proceeds and what factors influence its rate and outcome.

For this compound, computational methods could be used to investigate the mechanisms of its synthesis or its reactions with other molecules. For example, the mechanism of its formation from a precursor molecule could be studied to optimize reaction conditions. Similarly, its potential metabolic pathways could be explored by modeling its interactions with metabolic enzymes.

Biological Activity and Molecular Mechanisms of Isoindolone Derivatives Excluding Clinical Data

Structure-Activity Relationships (SAR) of Isoindolone Analogues

The biological efficacy of isoindolone derivatives is intricately linked to their chemical structure. The nature and position of substituents on the isoindolinone ring system play a pivotal role in determining their potency and selectivity.

Research into the structure-activity relationships (SAR) of isoindolone analogues has provided valuable insights into the chemical features that govern their biological activities. For instance, in the context of anticancer activity, studies on 2-hydroxy-1H-isoindole-1,3-diones have shown that the electronic properties of substituents at the 6-position are critical. Derivatives bearing strongly electron-donating groups at this position exhibit enhanced inhibitory activity against the growth of L1210 leukemia cells. Conversely, the presence of an electron-withdrawing group at the same position leads to a decrease in activity. This suggests that modulating the electron density at the 6-position of the isoindolone ring is a key strategy for optimizing anticancer potency.

In the pursuit of inhibitors for the SARS-CoV papain-like cysteine protease (PLpro), SAR studies of isoindoline-based inhibitors revealed that substitutions on the aromatic moiety can influence inhibitory activity. For example, a 4-methyl substitution on the aromatic part of the isoindoline (B1297411) ring system was found to reduce inhibitory activity. nih.gov Furthermore, the stereochemistry of substituents is crucial, as the inversion of a stereocenter in the (naphthalen-1-yl)ethyl moiety can abolish activity. nih.gov

The nature of the substituent on the nitrogen atom of the isoindolinone ring also significantly impacts biological activity. In a series of 2,3-disubstituted isoindolin-1-ones evaluated as urease inhibitors, the substitution pattern was found to be a key determinant of inhibitory potency. nih.gov

The following table summarizes the influence of various substituents on the biological activity of isoindolone analogues based on available research findings.

| Scaffold | Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |

| 2-hydroxy-1H-isoindole-1,3-dione | 6-position | Electron-donating group | Enhanced cytostatic activity | |

| 2-hydroxy-1H-isoindole-1,3-dione | 6-position | Electron-withdrawing group | Decreased cytostatic activity | |

| Isoindoline | 4-position (aromatic ring) | Methyl group | Reduced SARS-CoV PLpro inhibitory activity | nih.gov |

| 2,3-disubstituted isoindolin-1-one | N/A | Varied | Modulated urease inhibitory activity | nih.gov |

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For the broader class of isoindolinone derivatives, the core scaffold itself is considered a fundamental pharmacophore that contributes to enzyme interaction. nih.gov In the design of novel carbonic anhydrase inhibitors, a modular approach involving a head, core, linker, and tail strategy has been employed, with the isoindolinone scaffold serving as the core. nih.gov

Further computational studies on isoindoline derivatives have been used to develop pharmacophore models for specific targets. For instance, in the development of dipeptidyl peptidase 8 (DPP8) inhibitors, pharmacophore models were generated using chemical features such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic contacts. nih.gov These models are then used to screen compound libraries for new potential inhibitors.

Anti-Infective Properties and Mechanisms of Action

Isoindolone derivatives have demonstrated promising activity against a range of infectious agents, including parasites, bacteria, and viruses.

Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by Trypanosoma brucei. The isoindolone scaffold has emerged as a promising starting point for the development of new antitrypanosomal agents. A series of isoindolone ureas have been identified as a new class of compounds with selective potency against Trypanosoma brucei rhodesiense. nih.gov One of the most potent derivatives displayed an IC50 value of 40 nM against T. b. rhodesiense and showed no cytotoxicity against mammalian cell lines, highlighting its potential as a lead compound for further development. nih.gov The mechanism of action of these compounds is still under investigation, but their selective activity suggests they may target a parasite-specific pathway.

The isoindole moiety is present in a variety of bioactive molecules with antimicrobial properties. Isoindolinones have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low mg/ml range. The presence of a carboxyl functional group in certain isoindolinone derivatives appears to be necessary for their antibacterial activity.

In the realm of antiviral research, isoindoline derivatives have been investigated for their activity against various viruses. For instance, isoindoline has been identified as an innovative scaffold for inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a key enzyme in the viral replication cycle. nih.gov Specific isoindoline derivatives have demonstrated high antiviral activity combined with low cytotoxicity. nih.gov

Anticancer Activity and Cellular Targets

The isoindolinone scaffold is a core component of several compounds with significant anticancer properties. Derivatives of 6-hydroxyisoindolin-1-one have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.

In one study, a series of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives were synthesized. One of these compounds, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, demonstrated micromolar IC50 values against the HepG2 human liver cancer cell line. This finding suggests that the 6-position of the isoindolinone ring is a viable point for modification to develop potent anticancer agents.

Furthermore, isoindolinone derivatives have been investigated as inhibitors of poly (ADP-ribose) polymerase-1 (PARP1), a DNA repair enzyme that is a validated target for cancer therapy. nih.gov Novel isoindolinone PARP1 inhibitors with single-digit nanomolar potency have been discovered. nih.gov

The cellular mechanisms underlying the anticancer activity of isoindolinone derivatives are varied. Some compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases. nih.gov For example, certain isoindolinone derivatives have exhibited potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms, with Ki values in the low nanomolar range. nih.gov

Enzyme Inhibition (e.g., Kinases, Topoisomerases)

Isoindolone derivatives have been investigated for their ability to inhibit various enzymes, playing crucial roles in cell cycle regulation and DNA topology.

Kinase Inhibition

A novel class of tetrahydropyrido[1,2-a]isoindolone derivatives, named valmerins, has been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK3). acs.org Twelve compounds from this series demonstrated significant inhibitory activity against CDK5 and GSK3, with IC₅₀ values below 100 nM. acs.org These findings highlight the potential of the isoindolone core in the design of inhibitors for kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. acs.org

Further research into indole-based inhibitors has provided insights into structure-activity relationships (SAR). For instance, studies on indole-based MK2 inhibitors, a type of protein kinase, have shown that modifications to the lactam ring, such as the introduction of aminomethyl groups or expanding the ring size, can lead to improvements in molecular potency. nih.gov

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topological states of DNA. wikipedia.orgebrary.net Certain derivatives of indenoindolones, which are structurally related to isoindolones, have been identified as potent and specific inhibitors of human DNA topoisomerase IIα. nih.gov These compounds were shown to be effective anticancer agents without inhibiting topoisomerase I or intercalating with DNA. nih.gov The mechanism of topoisomerase inhibitors often involves the stabilization of a transient enzyme-DNA complex, which prevents the re-ligation of the DNA strand, leading to DNA breaks and subsequent cell death. wikipedia.orgebrary.net While these findings are on a related scaffold, they suggest the potential for isoindolone derivatives to be explored for similar activities.

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| Valmerin Derivative 1 | CDK5 | <100 |

| Valmerin Derivative 2 | GSK3 | <100 |

| Valmerin Derivative 3 | CDK5 | <100 |

| Valmerin Derivative 4 | GSK3 | <100 |

| Valmerin Derivative 5 | CDK5 | <100 |

| Valmerin Derivative 6 | GSK3 | <100 |

| Valmerin Derivative 7 | CDK5 | <100 |

| Valmerin Derivative 8 | GSK3 | <100 |

| Valmerin Derivative 9 | CDK5 | <100 |

| Valmerin Derivative 10 | GSK3 | <100 |

| Valmerin Derivative 11 | CDK5 | <100 |

| Valmerin Derivative 12 | GSK3 | <100 |

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many therapeutic agents. Isoindolone derivatives have been shown to trigger this process through various cellular pathways.

One such derivative, 2-(4,6-Dimethoxy-1,3-dioxoisoindolin-2-yl) ethyl 2-chloroacetate (QSN-10c), has been demonstrated to induce apoptosis in K562 leukemic cells. nih.gov The mechanism of action for QSN-10c involves the mitochondrial apoptotic pathway. This is evidenced by a dose-dependent decrease in the mitochondrial membrane potential, an increase in the release of cytochrome c, and a modulation of the Bcl-2 family of proteins, specifically an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the apoptotic effects of QSN-10c are linked to the inhibition of the PI3K/AKT signaling pathway. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Isoindole derivatives have been recognized for their potential anti-inflammatory and immunomodulatory properties. These compounds are considered particularly useful in conditions characterized by excessive or unregulated levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins, as well as for their effects on T-lymphocytes.

Research on indole-3-guanylhydrazone hydrochloride (LQM01), a compound related to the isoindolone class, has demonstrated the ability to inhibit the production of TNF-α and interleukin-1β (IL-1β), two key cytokines in the inflammatory cascade. nih.gov Concurrently, LQM01 was found to increase the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov This modulation of cytokine production suggests a mechanism by which these compounds can exert their anti-inflammatory effects. Furthermore, immunomodulatory drugs that are analogues of thalidomide, which contains an isoindoline-1,3-dione moiety, have been shown to costimulate T-cells, particularly through the B7-CD28 pathway, indicating a direct effect on the adaptive immune system. nih.gov

Cyclooxygenase (COX) Inhibition

A significant mechanism contributing to the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. Isoindoline derivatives have been specifically evaluated for their ability to inhibit COX-1 and COX-2.

A series of aminoacetylenic isoindoline-1,3-dione derivatives were synthesized and evaluated for their anti-inflammatory activity. acs.org One of the most effective compounds, 2-(4-(piperidin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione (IST3), demonstrated significant COX inhibition. acs.org Further studies on new 1,3-dihydro-2H-indolin-2-one derivatives have also identified compounds with notable COX-2 inhibitory activity. mdpi.com For example, certain derivatives exhibited IC₅₀ values against COX-2 in the low micromolar range. mdpi.com

| Compound | COX-2 IC₅₀ (µM) |

|---|---|

| Compound 4e | 2.35 ± 0.04 |

| Compound 9h | 2.42 ± 0.10 |

| Compound 9i | 3.34 ± 0.05 |

| Compound 4a | 19.9 ± 4.76 |

Neurological Activity and Receptor Modulation

Derivatives of isoindolone have been identified as modulators of key receptors in the central nervous system, indicating their potential for development as treatments for neurological and psychiatric disorders.

Metabotropic Glutamate Receptor 2 (mGluR2) Positive Allosteric Modulation

Metabotropic glutamate receptor 2 (mGluR2) is a therapeutic target for various neurological diseases. nih.gov A series of isoindolone derivatives have been synthesized and evaluated as mGluR2 positive allosteric modulators (PAMs). nih.govnih.gov PAMs enhance the receptor's response to its endogenous ligand, glutamate, offering a nuanced approach to receptor modulation. nih.gov

One notable compound, AZ12559322, demonstrated high binding affinity for mGluR2 with a Kᵢ value of 1.31 nM and excellent selectivity over other mGluR subtypes. nih.govacs.org Other derivatives in the same series also showed high affinity, with Kᵢ values ranging from 0.71 to 2.68 nM. nih.gov

| Compound | mGluR2 Kᵢ (nM) |

|---|---|

| AZ12559322 (3a) | 0.71 |

| AZ12592068 (3b) | 2.68 |

| AZ12588953 (3c) | 1.37 |

Serotonin 5-HT2C Antagonism

The serotonin 5-HT2C receptor is involved in numerous neurobehavioral processes, and its modulation is a target for treating conditions like schizophrenia, anxiety, and depression. nih.gov Isoindolone derivatives have been identified as a new class of potent and selective 5-HT2C antagonists. nih.gov

A study of 7-halogen-2-phenyl isoindolones revealed high affinity for the 5-HT2C receptor. nih.gov For instance, a chloro-substituted derivative exhibited a pKᵢ of 8.8 for 5-HT2C, with good selectivity over 5-HT2A (pKᵢ = 6.1) and 5-HT2B (pKᵢ = 6.9) receptors. nih.gov An iodo-substituted derivative showed even higher affinity for the 5-HT2C receptor. nih.gov

| Compound | 5-HT2A | 5-HT2B | 5-HT2C |

|---|---|---|---|

| Chloro-isoindolone (6) | 6.1 | 6.9 | 8.8 |

| Bromo-isoindolone (7) | 6.2 | 6.8 | 9.1 |

Enzyme Inhibitory Potential (e.g., Aldose Reductase)

Isoindolone derivatives have emerged as a significant class of compounds with potent inhibitory activity against a variety of enzymes, indicating their potential for therapeutic applications in a range of diseases. Research has demonstrated that these compounds can effectively inhibit enzymes such as carbonic anhydrases, aldose reductase, and cholinesterases.

A study on novel isoindolinone derivatives revealed their significant inhibitory effects on human carbonic anhydrase (hCA) I and II isozymes. nih.gov Notably, certain synthesized compounds exhibited superior inhibitory activity compared to the standard inhibitor, acetazolamide. nih.gov For instance, compounds 2c and 2f from this study showed Ki values in the nanomolar range, indicating a high affinity for the active site of these enzymes. nih.gov Specifically, the Ki values for hCA I ranged from 11.48 ± 4.18 to 87.08 ± 35.21 nM, and for hCA II, the values ranged from 9.32 ± 2.35 to 160.34 ± 46.59 nM. nih.gov

Table 1: Inhibitory Activity of Isoindolinone Derivatives against Human Carbonic Anhydrase (hCA) I and II

| Compound | hCA I Ki (nM) | hCA II Ki (nM) |

|---|---|---|

| 2c | 11.48 ± 4.18 | 14.87 ± 3.25 |

| 2f | 16.09 ± 4.14 | 9.32 ± 2.35 |

| Acetazolamide (Standard) | Not explicitly stated in the provided text | Not explicitly stated in the provided text |

Data sourced from a study on novel isoindolinone derivatives nih.gov.

Furthermore, isoindole-1,3-dione-based sulfonamides have been identified as potent inhibitors of enzymes associated with diabetes and hyperpigmentation, namely α-Glucosidase, aldose reductase (ALR2), and tyrosinase. nih.gov In this research, compound 4a was a particularly effective inhibitor of ALR2, with a Ki value of 0.211 µM, surpassing the potency of the reference compound, epalrestat. nih.gov Another compound from the same series, 4k , showed strong inhibition of α-glucosidase with a Ki of 0.049 µM. nih.gov Additionally, compound 4d demonstrated excellent inhibitory activity against tyrosinase with a Ki of 1.43 µM. nih.gov

Table 2: Inhibitory Potential of Isoindole-1,3-dione Sulfonamides against Various Enzymes

| Compound | Target Enzyme | Ki (µM) |

|---|---|---|

| 4a | Aldose Reductase (ALR2) | 0.211 |

| 4k | α-Glucosidase | 0.049 |

| 4d | Tyrosinase | 1.43 |

Data from a study on isoindole-1,3-dione sulfonamides nih.gov.

The inhibitory potential of isoindolone derivatives also extends to enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. nih.gov A series of 1-H-isoindole-1,3(2H)-dione derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The most promising results were observed for derivative I , which had an IC50 value of 1.12 μM against AChE, and derivative III , with an IC50 value of 21.24 μM against BuChE. nih.gov These findings underscore the potential of the isoindolone scaffold in the design of effective enzyme inhibitors for various therapeutic targets. nih.gov

Table 3: Cholinesterase Inhibitory Activity of 1-H-isoindole-1,3(2H)-dione Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Derivative I | Acetylcholinesterase (AChE) | 1.12 |

| Derivative III | Butyrylcholinesterase (BuChE) | 21.24 |

Data from in vitro studies on isoindoline-1,3-dione derivatives nih.gov.

Natural Product Chemistry of Isoindolones

Isolation and Characterization of Isoindolone-Based Natural Products

The isolation of isoindolone-based natural products from their biological sources is a critical first step in their study. The process is often complex due to the vast number of constituents present in a natural extract. researchgate.net The general workflow involves extraction, purification, and finally, structural elucidation of the isolated compounds. researchgate.net

Extraction Techniques:

Modern extraction methods have largely replaced traditional techniques, offering greater efficiency and selectivity. Some of these advanced methods include:

Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids, most commonly carbon dioxide, as the extraction solvent. This method is advantageous for its ability to extract thermally labile compounds without degradation.

Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces solvent consumption. researchgate.net

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to a rapid and efficient extraction process. researchgate.net

Purification and Isolation:

Following extraction, the crude mixture undergoes a series of chromatographic separations to isolate the individual isoindolone compounds. The choice of technique depends on the chemical properties of the target molecules. researchgate.net Commonly used methods include:

Flash Chromatography (FC): A rapid form of preparative column chromatography.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds. nih.gov

Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that is particularly useful for separating polar compounds.

Structural Characterization:

Once a pure isoindolone-based natural product is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula of the compound. Fragmentation patterns can provide clues about the structure. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as carbonyls, hydroxyls, and amines. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems. |

| X-ray Crystallography | When a suitable crystal can be obtained, this technique provides the unambiguous three-dimensional structure of the molecule. |

A notable example of an isoindolone-containing natural product is 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, which was isolated from the sponge Reniera sp. nih.gov Its structure was elucidated through extensive NMR studies and confirmed by total synthesis. nih.gov

Biosynthetic Pathways and Precursors of Naturally Occurring Isoindolones

The biosynthesis of isoindolone alkaloids often involves complex enzymatic reactions that assemble the characteristic heterocyclic core from simpler metabolic precursors. While the specific pathways can vary between different classes of isoindolones, a common theme is the utilization of amino acids and polyketide chains.

The cytochalasans, a large family of fungal metabolites, feature a highly substituted hydroisoindolone moiety. beilstein-journals.org Their biosynthesis is a prime example of the convergence of amino acid and polyketide pathways. The isoindolone core is typically derived from an amino acid, which dictates the specific subclass of the cytochalasan. beilstein-journals.org For instance:

Cytochalasins: Incorporate phenylalanine. beilstein-journals.org

Chaetoglobosins: Utilize tryptophan. beilstein-journals.org

Aspochalasins: Are derived from leucine. beilstein-journals.org

Pyrichalasins: Employ tyrosine. beilstein-journals.org

Alachalasins: Originate from alanine. beilstein-journals.org